molecular formula C8H11NO B6228927 (4,6-dimethylpyridin-3-yl)methanol CAS No. 63644-88-2

(4,6-dimethylpyridin-3-yl)methanol

Cat. No.: B6228927
CAS No.: 63644-88-2
M. Wt: 137.2
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Description

(4,6-Dimethylpyridin-3-yl)methanol is a pyridine derivative featuring a hydroxymethyl group (-CH2OH) at the 3-position and methyl substituents at the 4- and 6-positions of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its role as a key intermediate in synthesizing pharmacologically active molecules. For instance, it is incorporated into fadraciclib (INN: fadraciclibum), a cyclin-dependent kinase (CDK) inhibitor under investigation for anticancer applications . The compound’s structure contributes to its ability to modulate enzyme activity through hydrogen bonding and steric interactions, making it valuable in drug design.

Properties

CAS No.

63644-88-2

Molecular Formula

C8H11NO

Molecular Weight

137.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 3-Cyano-4,6-dimethylpyridine

The synthesis begins with 4,6-dimethylpyridine , which undergoes oxidation to form the corresponding N-oxide using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). The N-oxide intermediate is then nitrated at position 3 under controlled conditions (e.g., HNO₃ in H₂SO₄ at 80–85°C). Subsequent displacement of the nitro group with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) yields 3-cyano-4,6-dimethylpyridine .

Key Reaction Conditions:

  • Nitration : 70–85°C, 1–2 hours.

  • Cyanide substitution : 120°C, 6–8 hours in DMSO.

Hydrogenation to 3-(Aminomethyl)-4,6-dimethylpyridine

The nitrile intermediate is catalytically hydrogenated using Raney Nickel or Pd/C under hydrogen pressure (1–3 atm) in methanol or ethanol at 50–60°C. This step reduces the cyano group to an aminomethyl group, yielding 3-(aminomethyl)-4,6-dimethylpyridine with >85% efficiency.

Diazotization and Hydrolysis to Alcohol

The amine is diazotized using sodium nitrite (NaNO₂) in aqueous acidic media (e.g., H₂SO₄ or glacial acetic acid) at −5–10°C. Hydrolysis of the diazonium salt produces the target alcohol, (4,6-dimethylpyridin-3-yl)methanol , which is extracted with methylene chloride and purified via bulb-tube distillation.

Critical Parameters:

  • Acid ratio : 1:1 to 9:1 (water:acid).

  • Yield : 70–75% after purification.

Reduction of 4,6-Dimethylpyridine-3-carbaldehyde

Formylation via Vilsmeier-Haack Reaction

4,6-Dimethylpyridine is formylated at position 3 using the Vilsmeier-Haack reagent (POCl₃ and DMF) at 0–5°C, followed by hydrolysis to yield 4,6-dimethylpyridine-3-carbaldehyde .

Borohydride Reduction

The aldehyde is reduced with sodium borohydride (NaBH₄) in methanol at 0–25°C, producing the primary alcohol This compound in >90% yield.

Advantages:

  • Short reaction time : 1–2 hours.

  • High purity : Minimal byproducts due to selective reduction.

Hydrolysis of 3-Chloromethyl-4,6-dimethylpyridine

Chlorination of Hydroxymethyl Precursor

This compound is treated with thionyl chloride (SOCl₂) in dichloromethane at −20–0°C to form 3-chloromethyl-4,6-dimethylpyridine .

Alkaline Hydrolysis

The chloromethyl derivative undergoes hydrolysis with aqueous NaOH (10–20%) at 60–80°C for 4–6 hours, regenerating the alcohol.

Challenges:

  • Side reactions : Competing elimination may occur at elevated temperatures.

  • Yield : 60–65% due to purification losses.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsTemperature RangeYield (%)Purification Technique
Hydrogenation/Diazotization3-Cyano-4,6-dimethylpyridineRaney Nickel, NaNO₂−5–60°C70–75Bulb-tube distillation
Aldehyde Reduction4,6-Dimethylpyridine-3-carbaldehydeNaBH₄0–25°C>90Recrystallization
Chloride Hydrolysis3-Chloromethyl-4,6-dimethylpyridineNaOH60–80°C60–65Liquid-liquid extraction

Chemical Reactions Analysis

Types of Reactions

(4,6-dimethylpyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The methyl groups on the pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (4,6-dimethylpyridin-3-yl)carboxylic acid, while reduction can produce this compound.

Scientific Research Applications

(4,6-dimethylpyridin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (4,6-dimethylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s ability to undergo various chemical reactions also allows it to interact with different enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinylmethanol Derivatives

Several pyridinylmethanol analogs share structural similarities with (4,6-dimethylpyridin-3-yl)methanol but differ in substituent patterns, leading to variations in physicochemical and biological properties:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties Source
This compound 4-CH3, 6-CH3, 3-CH2OH 153.2 (calculated) Intermediate for CDK inhibitors
(2,3,6-Trimethoxypyridin-4-yl)methanol 2-OCH3, 3-OCH3, 6-OCH3, 4-CH2OH 213.2 (reported) Not specified; likely a synthetic intermediate
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol 3-Cl, 6-Cl, 5-OCH3, 2-CH2OH 236.1 (reported) Potential agrochemical/herbicide intermediate
(4-Methoxy-5,6-dimethylpyridin-3-yl)methanol 4-OCH3, 5-CH3, 6-CH3, 3-CH2OH 167.2 (reported) Lab reagent; discontinued commercial availability

Key Observations :

  • Electron-Withdrawing vs. Methoxy groups (e.g., in 2,3,6-trimethoxy analogs) may improve solubility due to polarity .
  • Steric Effects : The 4,6-dimethyl substitution in the parent compound introduces steric hindrance, which can influence binding affinity in enzyme inhibitors .

Structural Analogs in Pharmacological Contexts

3-(Dimethylamino)-1-(4,6-dimethylpyridin-3-yl)propan-1-one

This compound, synthesized from 4,6-dimethylnicotinic acid, shares the 4,6-dimethylpyridine core but replaces the hydroxymethyl group with a ketone and dimethylamino-propyl chain. It exhibits distinct reactivity (e.g., in Weinreb amide formation) and higher molecular weight (195.1 g/mol) . Unlike the parent methanol derivative, its applications focus on tuberculosis drug development (e.g., bedaquiline analogs) .

Heterocyclic Fused Compounds

Patents from Genfleet Therapeutics describe fused cyclic compounds (e.g., naphthyridinones) incorporating the 4,6-dimethylpyridin-3-yl moiety. For example, 7-chloro-6-fluoro-4-hydroxy-1-(2-isopropyl-4,6-dimethylpyridin-3-yl)-1,8-naphthyridin-2(1H)-one (MW: 407.1 g/mol) demonstrates selective KRAS inhibition . Here, the pyridine ring serves as a rigid scaffold, while the hydroxymethyl group in the parent compound is absent, highlighting the trade-off between structural complexity and target specificity.

Pharmacological and Industrial Relevance

  • Drug Development: this compound’s derivatives, such as fadraciclib, underscore its utility in oncology. The compound’s ability to anchor to CDK active sites via hydrogen bonding (from -CH2OH) and hydrophobic interactions (from methyl groups) is critical .
  • Synthetic Versatility: Compared to analogs like (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol (), the parent compound offers a balance of stability and reactivity, enabling diverse functionalizations (e.g., amination, esterification) .

Q & A

Q. What synthetic methodologies are most effective for preparing (4,6-dimethylpyridin-3-yl)methanol?

  • Methodological Answer : The compound is typically synthesized via selective functionalization of pyridine derivatives. Common routes include:
  • Reduction of esters or aldehydes : For example, reduction of a corresponding pyridinecarbaldehyde using NaBH₄ or LiAlH₄ under anhydrous conditions.
  • Nucleophilic substitution : Introducing the hydroxymethyl group via halogenated precursors (e.g., 3-chloro-4,6-dimethylpyridine) with hydroxide nucleophiles.
  • Protection/deprotection strategies : Use of silyl ethers (e.g., TBDMS) to protect the hydroxyl group during synthesis, followed by acidic deprotection .
  • Key analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity via ¹H/¹³C NMR (characteristic peaks: δ 4.6–4.8 ppm for -CH₂OH, δ 2.4–2.6 ppm for methyl groups) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H NMR for identifying methyl groups (δ 2.4–2.6 ppm) and hydroxymethyl protons (δ 4.6–4.8 ppm). ¹³C NMR distinguishes pyridine carbons (δ 120–160 ppm) and methyl carbons (δ 20–25 ppm).
  • Mass spectrometry (ESI-MS) : Look for [M+H]⁺ or [M-H]⁻ ions matching the molecular weight (C₈H₁₁NO: 137.18 g/mol).
  • IR spectroscopy : Confirm the -OH stretch (3200–3600 cm⁻¹) and pyridine ring vibrations (1600–1500 cm⁻¹) .

Q. How does steric hindrance from the 4,6-dimethyl groups influence solubility and reactivity?

  • Methodological Answer :
  • Solubility : The dimethyl groups reduce polarity, limiting aqueous solubility. Use polar aprotic solvents (DMF, DMSO) for reactions. Quantify solubility via shake-flask method (UV-Vis calibration curve).
  • Reactivity : Steric hindrance slows nucleophilic attacks at the 3-position. Strategies to enhance reactivity include using bulky bases (e.g., LDA) or microwave-assisted synthesis to overcome kinetic barriers .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of derivatives to kinase targets (e.g., cyclin-dependent kinases)?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to model interactions between the compound and kinase active sites (e.g., CDK2, PDB ID: 1HCL). Prioritize hydrogen bonding with catalytic lysine residues and hydrophobic interactions with methyl groups.
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field). Validate predictions with in vitro kinase inhibition assays (IC₅₀ measurements using ADP-Glo™) .

Q. What experimental designs resolve contradictions in biological activity data (e.g., variable IC₅₀ values in kinase assays)?

  • Methodological Answer :
  • Control for impurities : Use HPLC-purified batches (>98% purity) to exclude confounding effects from byproducts.
  • Assay standardization : Normalize protocols (e.g., ATP concentration, incubation time) across labs.
  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., 4,6-diethyl or 4-methyl-6-ethyl variants) to isolate steric/electronic contributions. Cross-reference with crystallographic data (e.g., Protein Data Bank) to validate binding modes .

Q. What strategies optimize regioselectivity in further functionalization (e.g., introducing halogens or aryl groups)?

  • Methodological Answer :
  • Directing group strategies : Install temporary substituents (e.g., boronic esters) to guide cross-coupling reactions (Suzuki-Miyaura) at the 2- or 5-positions.
  • Photocatalysis : Use visible-light-mediated C–H activation (e.g., Ru(bpy)₃²⁺) for selective fluorination or amination.
  • Protection of -CH₂OH : Convert to acetate or triflate to prevent undesired side reactions during electrophilic substitution .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (e.g., 70% vs. 96%) for similar intermediates?

  • Methodological Answer :
  • Reaction optimization : Screen solvents (e.g., dioxane vs. THF) and catalysts (e.g., Pd/C vs. Raney Ni) for reduction steps.
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-reduced pyridine rings).
  • Scale-dependent effects : Smaller scales (<1 mmol) often report higher yields due to better mixing; validate scalability via flow chemistry .

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